PHD2 Selectivity: IOX2 Exhibits >100-Fold Discrimination Over Off-Target 2OG Oxygenases vs. Broad-Spectrum Inhibitors
IOX2 demonstrates high selectivity for its primary target, PHD2, over a panel of structurally related 2-oxoglutarate-dependent dioxygenases. It potently inhibits PHD2 with an IC50 of 21 nM, while requiring concentrations exceeding 100 μM to affect JMJD2A, JMJD2C, JMJD2E, JMJD3, or the factor inhibiting HIF (FIH), representing a >100-fold selectivity window [1]. In contrast, the broad-spectrum inhibitor DMOG antagonizes multiple 2OG oxygenases, and even the related probe IOX4 shows reduced selectivity for JMJD3 (IC50 ~1.4 μM) [2]. This narrow target engagement is critical for deconvoluting HIF-dependent phenotypes from other oxygen-sensing pathways.
| Evidence Dimension | Selectivity for PHD2 over off-target histone demethylases (JMJD family) and FIH |
|---|---|
| Target Compound Data | PHD2 IC50 = 21 nM; JMJD2A IC50 = 100 μM; JMJD2C IC50 = 100 μM; JMJD2E IC50 > 100 μM; JMJD3 IC50 > 100 μM; FIH IC50 > 100 μM |
| Comparator Or Baseline | IOX4: JMJD3 IC50 = 1.4 μM; DMOG: broad-spectrum 2OG oxygenase antagonist |
| Quantified Difference | IOX2 exhibits >4,700-fold selectivity for PHD2 over JMJD2A, JMJD2C, JMJD2E, JMJD3, and FIH; IOX4 exhibits a 875-fold selectivity for PHD2 over JMJD3 |
| Conditions | AlphaScreen assay using recombinant human enzymes |
Why This Matters
A high selectivity index ensures that experimental outcomes can be confidently attributed to PHD2/HIF-1α modulation, minimizing confounding effects from off-target epigenetic modifiers like JMJD demethylases.
- [1] Murray, J. K., et al. (2010). J. Comb. Chem. 12(5): 676-686. View Source
- [2] Chan, M. C., et al. (2015). Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain. PLoS ONE, 10(7), e0132004. View Source
